molecular formula C18H18N8O B11145315 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B11145315
M. Wt: 362.4 g/mol
InChI Key: RELHKZVPWLHMCR-UHFFFAOYSA-N
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Description

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a triazolopyridine moiety and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tetraazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Synthesis of the Triazolopyridine Moiety: This involves cyclization reactions starting from pyridine derivatives.

    Coupling Reactions: The final step involves coupling the tetraazole and triazolopyridine intermediates with a benzamide derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Chemical Research: Employed as a building block in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-5-yl)benzoic acid
  • 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride
  • 1-isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Uniqueness

4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide stands out due to its combination of a tetraazole ring and a triazolopyridine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various advanced applications in research and industry.

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C18H18N8O/c1-12(2)26-23-17(22-24-26)13-6-8-14(9-7-13)18(27)19-11-16-21-20-15-5-3-4-10-25(15)16/h3-10,12H,11H2,1-2H3,(H,19,27)

InChI Key

RELHKZVPWLHMCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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